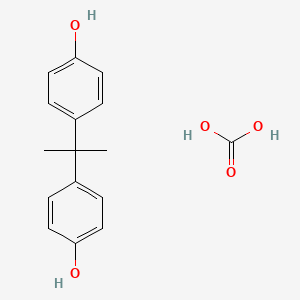









|
REACTION_CXSMILES
|
[OH2:1].C(Cl)Cl.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.[O:22]=[C:23]([O-:34])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+]>C(N(CC)CC)C>[CH3:14][C:12]([C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1)([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH3:13].[C:23]([OH:34])([OH:22])=[O:1] |f:3.4,6.7|
|


|
Name
|
|
|
Quantity
|
5.5 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2280 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
sodium gluconate
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a reactor fitted with a mechanical agitator
|
|
Type
|
CUSTOM
|
|
Details
|
terminating agent
|
|
Type
|
ADDITION
|
|
Details
|
Phosgene was introduced at the rate of 18 grams/minute and phosgenation
|
|
Type
|
TEMPERATURE
|
|
Details
|
The pH was maintained at between 8.0 and 10.0 by the addition of 25% aqueous sodium hydroxide
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CUSTOM
|
|
Details
|
the brine layer separated by centrifuge
|
|
Type
|
WASH
|
|
Details
|
the resin solution washed with aqueous acid water
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
ADDITION
|
|
Details
|
To this resin product were added minor amounts (about 0.03 parts by weight per hundred parts by weight of resin) of a phosphite
|
|
Type
|
CUSTOM
|
|
Details
|
was then fed to an extruder operating at a temperature of about 500° F.
|
|
Type
|
CUSTOM
|
|
Details
|
molded at about 570° F. into test samples
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |